KRAS G12C inhibitor 49

Description

KRAS G12C inhibitors represent a breakthrough in targeting previously "undruggable" mutations in cancers. These inhibitors covalently bind to the mutant cysteine residue at codon 12 of KRAS, stabilizing it in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK and PI3K-AKT . These inhibitors have demonstrated clinical efficacy in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors, though challenges like resistance mechanisms and tumor-type specificity persist .

Properties

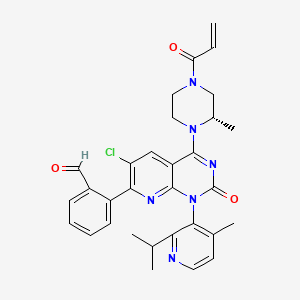

Molecular Formula |

C31H31ClN6O3 |

|---|---|

Molecular Weight |

571.1 g/mol |

IUPAC Name |

2-[6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]benzaldehyde |

InChI |

InChI=1S/C31H31ClN6O3/c1-6-25(40)36-13-14-37(20(5)16-36)29-23-15-24(32)27(22-10-8-7-9-21(22)17-39)34-30(23)38(31(41)35-29)28-19(4)11-12-33-26(28)18(2)3/h6-12,15,17-18,20H,1,13-14,16H2,2-5H3/t20-/m0/s1 |

InChI Key |

ZXUJCJOXPIRART-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 49 involves a series of chemical reactions to construct its complex molecular structure. Extensive reaction optimization is required to achieve high yields and purity, with conditions such as temperature control, choice of solvents, and use of catalysts playing crucial roles .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis protocols while ensuring consistency and quality. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 49 undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include the final this compound molecule, along with various intermediates and by-products that are typically removed through purification processes .

Scientific Research Applications

KRAS G12C inhibitor 49 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12C inhibitor 49 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the G12C variant . This binding locks the KRAS protein in its inactive GDP-bound state, preventing the exchange with GTP and thereby inhibiting the downstream signaling pathways that drive cancer cell growth and survival . The primary molecular targets include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways .

Comparison with Similar Compounds

Table 1: Key Clinical Data for KRAS G12C Inhibitors

*ORR in patients with prior KRAS G12C inhibitor exposure.

- Adagrasib : Demonstrates CNS penetration and prolonged target inhibition, with a 43% ORR in NSCLC and 19% in CRC .

- Divarasib : A next-generation inhibitor with a 53% ORR in phase I NSCLC trials and enhanced selectivity, reducing off-target toxicity .

- GDC-6036 + Cetuximab: In CRC, this combination achieved a 66% ORR, outperforming monotherapy (45%) .

Mechanistic Differences and Selectivity

Table 2: Mechanistic and Pharmacological Comparisons

- Covalent vs. Non-Covalent: Most inhibitors (e.g., sotorasib, adagrasib) covalently bind KRAS G12C in the OFF state.

- Selectivity : Early inhibitors like compound 12 (precursor to ARS-853) showed off-target binding to FAM213A and Reticulon-4, while newer agents (e.g., divarasib) minimize off-target effects .

Resistance Mechanisms and Overcoming Strategies

Key Resistance Pathways:

KRAS G12C Amplification : Observed in CRC and PDAC, leading to rebound signaling upon inhibitor withdrawal .

MAPK Reactivation : Feedback activation of wild-type RAS or upstream EGFR drives resistance in NSCLC and CRC .

Secondary Mutations : Y96C and R68M mutations reduce inhibitor binding affinity .

Strategies to Overcome Resistance:

- Combination with EGFR Inhibitors: In CRC, combining adagrasib with cetuximab improved median PFS to 8.1 months vs. 3.9 months for monotherapy .

- SHP2 or SOS1 Inhibition: Co-targeting nodes upstream of KRAS (e.g., glecirasib + JAB-3312) achieved a 50% ORR in NSCLC .

- LUNA18 (RAS Inhibitor): Suppressed MAPK reactivation in xenograft models, delaying resistance to KRAS G12C inhibitors .

Q & A

Q. What experimental models are most suitable for evaluating KRAS G12C inhibitor efficacy and resistance mechanisms?

Methodological Answer: Use KRAS G12C-mutant cell lines (e.g., NSCLC H358, CRC LIM1215) to assess inhibitor-induced suppression of downstream signaling (e.g., ERK phosphorylation via Western blot). For resistance studies, employ xenograft models treated with inhibitors over extended durations to monitor tumor regrowth. Longitudinal sampling of tumors enables genomic profiling (e.g., NGS) to identify acquired mutations or pathway reactivation .

Q. How do KRAS G12C inhibitors selectively target the GDP-bound state of the mutant protein?

Methodological Answer: These inhibitors exploit the cysteine residue at position 12 in KRAS G12C, forming covalent bonds with the inactive, GDP-bound conformation. Techniques like mass spectrometry and nucleotide exchange assays are used to confirm target engagement and quantify GTP/GDP ratios. For example, ARS-853 binds KRAS G12C-GDP, blocking GTP reloading and maintaining the inactive state .

Q. What are the primary endpoints in clinical trials for KRAS G12C inhibitors?

Methodological Answer: Key endpoints include objective response rate (ORR) and progression-free survival (PFS) . For instance, sotorasib achieved an ORR of 37% in NSCLC, while adagrasib showed a median PFS of 6.5 months in CRC. These metrics are validated through RECIST criteria and comparative analysis against standard therapies .

Q. How is KRAS G12C mutation status validated in preclinical and clinical studies?

Methodological Answer: Use digital droplet PCR (ddPCR) for high-sensitivity detection of low-frequency mutations in tumor biopsies. Next-generation sequencing (NGS) panels (e.g., MSK-IMPACT) confirm mutation presence and exclude co-occurring resistance drivers (e.g., STK11 mutations) .

Advanced Research Questions

Q. Why do KRAS G12C inhibitors show limited efficacy in pancreatic ductal adenocarcinoma (PDAC) compared to NSCLC?

Methodological Answer: PDAC exhibits low prevalence of KRAS G12C mutations (2–3%) and strong dependence on wild-type RAS activation via growth factor signaling. In vitro models with GF stimulation show ERK reactivation despite KRAS G12C inhibition, necessitating combination therapies targeting upstream regulators (e.g., EGFR) .

Q. How can researchers address MAPK pathway reactivation following KRAS G12C inhibitor treatment?

Methodological Answer: Combine inhibitors with agents targeting wild-type RAS (e.g., LUNA18, a cyclic peptide blocking RAS-GEF interactions). Preclinical data show LUNA18 suppresses ERK rebound in xenografts and enhances durability when paired with KRAS inhibitors. siRNA knockdown of wild-type RAS further validates this approach .

Q. What structural insights guide the design of next-generation KRAS G12C inhibitors?

Methodological Answer: X-ray crystallography reveals inhibitor interactions with the switch-II pocket of KRAS G12C-GDP. For example, GDC-6036’s acrylamide group covalently binds Cys12, while its quinazoline scaffold stabilizes the inactive conformation. Optimization via Negishi coupling improves CNS penetration, as seen in D3S-001 .

Q. How do nucleotide cycling dynamics impact KRAS G12C inhibitor potency?

Methodological Answer: KRAS G12C undergoes rapid GTP/GDP cycling , driven by upstream signals (e.g., EGFR). Inhibitors like ARS-853 require sustained target engagement to counteract this flux. Pharmacodynamic assays measuring intracellular GTP levels and KRAS activation status (via MSD assays) quantify inhibitor efficacy under dynamic conditions .

Q. Why do some studies report contradictory efficacy data between monotherapy and combination regimens?

Methodological Answer: Tumor microenvironment heterogeneity and baseline EGFR expression influence monotherapy response. For CRC, combining KRAS G12C inhibitors with anti-EGFR antibodies (e.g., panitumumab) improves efficacy by blocking compensatory signaling. Clinical trial designs must stratify patients by EGFR status and prior therapy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.